molecular formula C25H27NO4 B13902511 (R)-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester

(R)-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester

Cat. No.: B13902511
M. Wt: 405.5 g/mol
InChI Key: KLALCPYPHLVAEB-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl ester functional group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester typically involves the protection of the amino group of the amino acid with a Boc group, followed by esterification of the carboxylic acid group with benzyl alcohol. The reaction conditions often include the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Hydrolysis: Benzyl alcohol and the corresponding carboxylic acid.

    Oxidation: Hydroxylated or carbonylated derivatives of the naphthalene ring.

    Substitution: Free amine after Boc deprotection.

Scientific Research Applications

®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for peptide synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The naphthalene ring can participate in π-π interactions, while the ester group can undergo hydrolysis to release active intermediates .

Comparison with Similar Compounds

Similar Compounds

    ®-2-tert-Butoxycarbonylamino-3-phenylpropionic acid benzyl ester: Similar structure but with a phenyl ring instead of a naphthalene ring.

    ®-2-tert-Butoxycarbonylamino-3-indolylpropionic acid benzyl ester: Contains an indole ring instead of a naphthalene ring.

Uniqueness

®-2-tert-Butoxycarbonylamino-3-naphthalen-1-yl propionic acid benzyl ester is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific π-π interactions and steric hindrance .

Properties

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-22(23(27)29-17-18-10-5-4-6-11-18)16-20-14-9-13-19-12-7-8-15-21(19)20/h4-15,22H,16-17H2,1-3H3,(H,26,28)/t22-/m1/s1

InChI Key

KLALCPYPHLVAEB-JOCHJYFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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